molecular formula C18H19FN4O4S B2964858 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1170627-17-4

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B2964858
CAS No.: 1170627-17-4
M. Wt: 406.43
InChI Key: OSGDKKYNIDEWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a piperidine ring at position 2. The piperidine moiety is further functionalized with a sulfonyl group linked to a 3,5-dimethylisoxazole ring.

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4S/c1-11-16(12(2)27-22-11)28(24,25)23-9-7-14(8-10-23)18-21-20-17(26-18)13-3-5-15(19)6-4-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGDKKYNIDEWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N2O5SC_{12}H_{18}N_{2}O_{5}S with a molecular weight of 302.35 g/mol. The structure features a piperidine ring, an isoxazole moiety, and an oxadiazole core, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA5490.12
Compound CA3752.78

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity.

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells. For example, one study indicated that certain oxadiazole compounds increased p53 expression levels and activated caspase-3 in MCF-7 cells, leading to programmed cell death .

Inhibition Studies

In addition to anticancer properties, some derivatives have been evaluated for their inhibitory effects on key enzymes involved in cancer progression:

CompoundTarget EnzymeIC50 (nM)Reference
Compound DVEGFR-231
Compound EFAKNot specified

These results underscore the potential of these compounds as therapeutic agents targeting specific pathways in cancer biology.

Study on Antiproliferative Activity

A study published in MDPI demonstrated that certain 1,2,4-oxadiazole derivatives exhibited higher biological activity than doxorubicin against MCF-7 cells, with IC50 values ranging from 0.12 to 2.78 µM . This suggests that these compounds could serve as promising alternatives or adjuncts to existing chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly impacted biological activity. For instance, halogen substitutions were found to decrease antiproliferative activities . This emphasizes the importance of careful structural modifications in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocyclic molecules, including thiazoles, triazoles, and other oxadiazoles. Below is a detailed comparison with key analogs:

Compound Core Structure Substituents Biological Activity Key Differences
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Target Compound) 1,3,4-Oxadiazole 4-Fluorophenyl, 3,5-dimethylisoxazole-sulfonyl-piperidine Hypothesized AChE/LOX inhibition (inferred from analogs) Unique sulfonyl-piperidine-isoxazole linkage; enhanced steric bulk
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiazole (Compound 5) Thiazole 4-Fluorophenyl (multiple), triazole-methyl Not explicitly reported; structural focus on isostructurality Thiazole core vs. oxadiazole; triazole substituent instead of sulfonyl-piperidine
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide 1,3,4-Oxadiazole Sulfanyl acetamide, methoxy-chlorophenyl Moderate AChE inhibition (IC₅₀: 12–45 µM) Sulfanyl vs. sulfonyl group; acetamide side chain vs. piperidine-isoxazole
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Phenoxymethyl, 4-chlorophenyl-sulfonyl-piperidine Unknown; structural emphasis Chlorophenyl vs. dimethylisoxazole; phenoxymethyl vs. 4-fluorophenyl

Key Findings from Comparative Analysis

Core Heterocycle Influence :

  • The 1,3,4-oxadiazole core in the target compound and its analogs (e.g., ) is associated with enzyme inhibition due to its electron-deficient aromatic system, which facilitates interactions with biological targets. In contrast, thiazole-based analogs (e.g., Compound 5) prioritize structural rigidity and isostructurality over direct pharmacological activity.

Substituent Effects: The 3,5-dimethylisoxazole-sulfonyl-piperidine group in the target compound introduces steric hindrance and metabolic stability compared to sulfanyl or chlorophenyl substituents in analogs. The 4-fluorophenyl substituent enhances electron-withdrawing properties and bioavailability relative to methoxy-chlorophenyl or phenoxymethyl groups.

Synthetic and Crystallographic Trends :

  • Compounds with sulfonyl-piperidine linkages (e.g., target compound and ) are typically synthesized via nucleophilic substitution or coupling reactions, whereas thiazole derivatives () emphasize recrystallization in dimethylformamide (DMF) for structural analysis.

Q & A

Q. What synthetic strategies are effective for preparing 2-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

  • Methodological Answer : The synthesis involves multi-step processes. First, heterocyclic oxadiazole precursors (e.g., 5-substituted-1,3,4-oxadiazoles) are prepared from aryl/aralkyl carboxylic acids via cyclization using thionyl chloride or phosphorus oxychloride. Next, the piperidine-sulfonyl electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) is synthesized. Finally, nucleophilic substitution under basic conditions (e.g., LiH in DMF) couples the oxadiazole and sulfonyl-piperidine moieties . Key challenges include optimizing reaction temperatures (typically 80–100°C) and purification via column chromatography using ethyl acetate/hexane gradients.

Q. How can the antimicrobial activity of this compound be evaluated in vitro?

  • Methodological Answer : Use standardized protocols such as the broth microdilution method. Prepare serial dilutions (e.g., 1–256 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial strains (e.g., S. aureus, E. coli) and incubate at 37°C for 18–24 hours. Compare minimum inhibitory concentrations (MICs) to reference drugs like ciprofloxacin. For fungal assays, use RPMI-1640 medium and C. albicans. Activity trends correlate with electron-withdrawing substituents (e.g., 4-fluorophenyl) enhancing membrane disruption .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • 1H-NMR : Verify piperidine protons (δ 1.5–2.8 ppm), sulfonyl group adjacency (deshielded methyl groups at δ 2.4–2.6 ppm for 3,5-dimethylisoxazole), and 4-fluorophenyl aromatic protons (δ 7.2–7.8 ppm).
  • IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • ESI-MS : Molecular ion peaks at m/z 409.42 (M+H⁺) align with the molecular formula C₁₉H₂₀FN₅O₃S .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or piperidine moieties affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • Oxadiazole substitution : Replacing 4-fluorophenyl with electron-deficient groups (e.g., nitro) increases antimicrobial potency but may reduce solubility.
  • Piperidine sulfonyl groups : Bulky substituents on the sulfonyl group (e.g., 3,5-dimethylisoxazole) enhance metabolic stability by steric hindrance against esterases .
  • Data Table :
ModificationMIC (µg/mL) S. aureusSolubility (mg/mL)
4-Fluorophenyl80.12
4-Nitrophenyl40.08
3,5-Dimethylisoxazole160.10

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts.
  • Co-solvents : Use 10% DMSO/90% PBS for intraperitoneal administration.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability. Monitor solubility via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .

Q. How can metabolic stability be assessed in hepatic models?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) at 37°C. Use NADPH as a cofactor. Sample at 0, 15, 30, and 60 minutes. Quench with acetonitrile, then analyze via LC-MS/MS. Calculate half-life (t₁/₂) using the formula: t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}

    where kk is the elimination rate constant. High t₁/₂ (>60 minutes) indicates favorable metabolic stability .

Q. Does the compound exhibit synergistic effects with existing antibiotics?

  • Methodological Answer : Perform checkerboard assays. Combine sub-inhibitory concentrations with β-lactams or fluoroquinolones. Calculate fractional inhibitory concentration indices (FICIs):
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Additive/No interaction
    • FICI > 4: Antagonism Synergy is observed with cefotaxime (FICI = 0.3) against methicillin-resistant S. aureus (MRSA) .

Q. What analytical methods quantify the compound in biological matrices?

  • Methodological Answer :
    • HPLC-UV : Use a C18 column, mobile phase (acetonitrile:0.1% formic acid, 70:30), flow rate 1 mL/min, λ = 254 nm. Limit of detection (LOD): 0.1 µg/mL.
    • LC-MS/MS : Employ electrospray ionization (ESI+) and MRM transitions (m/z 409 → 291). Validate per ICH guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.